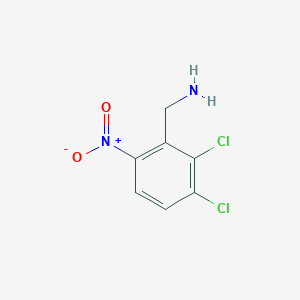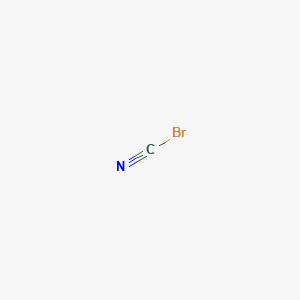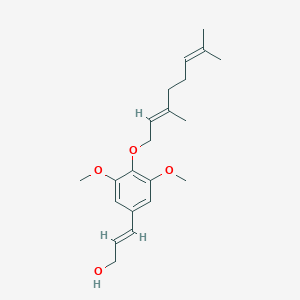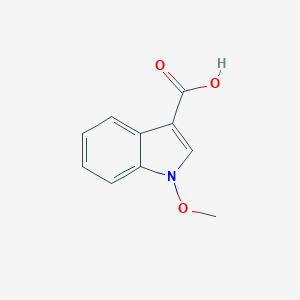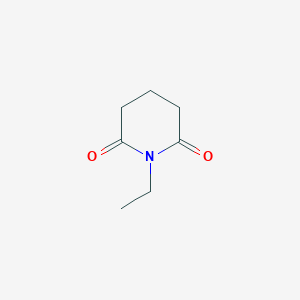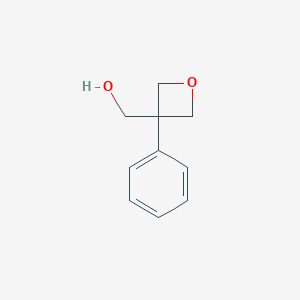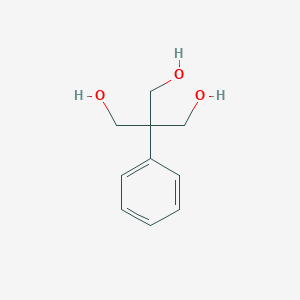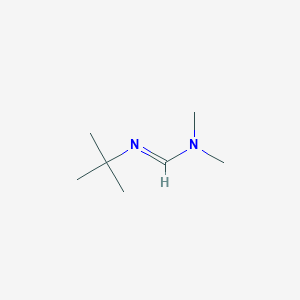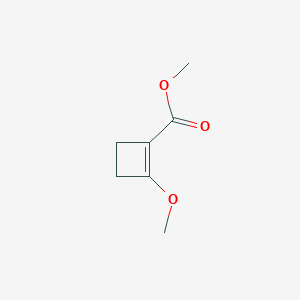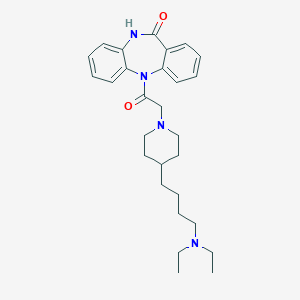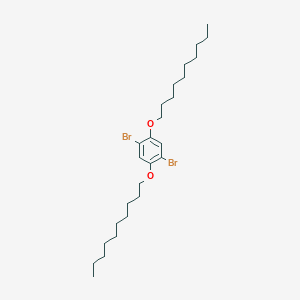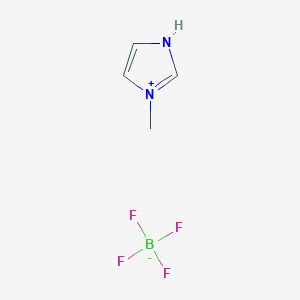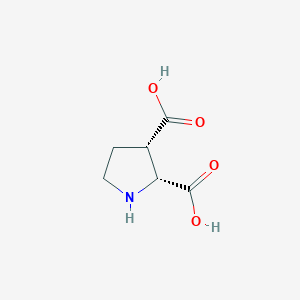
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-Proline, is an amino acid that is a building block for proteins. It is a non-essential amino acid, meaning that the body can produce it on its own, but it is also found in various foods such as meat, dairy, and eggs. L-Proline is an important component in the synthesis of collagen, which is a structural protein found in connective tissue, skin, and bones. In addition, L-Proline has been studied for its potential therapeutic uses in various scientific research applications.
作用機序
The mechanism of action of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
生化学的および生理学的効果
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of collagen, which is important in the formation of connective tissue, skin, and bones. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have a role in the regulation of gene expression and cellular signaling pathways.
実験室実験の利点と制限
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. It is a non-essential amino acid, meaning that the body can produce it on its own, which may limit its potential therapeutic uses. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid may interact with other compounds in the body, which could affect its activity and efficacy.
将来の方向性
There are several future directions for research on (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. One area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. Further research is needed to determine the optimal doses and treatment regimens for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in these contexts. Another area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in wound healing, as it is a component of collagen, which is important in the formation of new tissue. Finally, future research could focus on the development of new synthetic methods for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, which could improve its availability and efficacy for use in various scientific research applications.
合成法
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized through various chemical methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide, followed by hydrolysis to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkyl phthalimide, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Hofmann degradation involves the reaction of an amide with bromine and sodium hydroxide to form an isocyanate, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid.
科学的研究の応用
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been studied for its potential use in wound healing, as it is a component of collagen, which is important in the formation of new tissue.
特性
CAS番号 |
147332-10-3 |
|---|---|
製品名 |
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2R,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChIキー |
GLQKHRAKKLRGNR-IUYQGCFVSA-N |
異性体SMILES |
C1CN[C@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
正規SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同義語 |
2,3-Pyrrolidinedicarboxylicacid,(2R-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



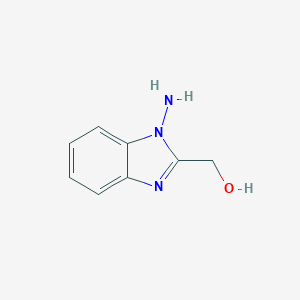
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
